![molecular formula C10H20ClN3O2 B1382815 2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride CAS No. 1803588-82-0](/img/structure/B1382815.png)
2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride
Overview
Description
Azetidine derivatives are four-membered saturated heterocycles containing one nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting various biological activities .
Synthesis Analysis
The synthesis of azetidine derivatives often involves reactions such as the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
Azetidine derivatives typically contain a four-membered ring with one nitrogen atom . The exact structure would depend on the specific substituents attached to the azetidine ring.Chemical Reactions Analysis
Azetidine derivatives can undergo a variety of chemical reactions. For instance, they can participate in aza-Michael addition reactions with NH-heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives can vary widely depending on their specific structure. Some general properties include a molecular weight of around 150-200 g/mol and a solid physical form .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : A general method for synthesizing azetidin-2-ones from 1, 3-dioxin-4-ones has been described, which includes the formation of β-ketocarboxamides, their reduction, mesylationg, and base-mediated cyclization (Sakaki, Kobayashi, Sato, & Kaneko, 1989).
Biological and Pharmacological Potential
- Biological Activities : Azetidin-2-ones exhibit a wide range of biological activities including antibacterial, antitubercular, and anti-inflammatory properties (Arya, Jagdale, Patil, Yeramwar, Holikatti, Dwivedi, Shishoo, & Jain, 2014).
- Anticonvulsant Potential : Specific azetidinone derivatives have shown promising anticonvulsant activity, offering potential in the development of new antiepileptic drugs (Hasan, Akhter, Akhter, Ali, Zaheen, Ahsan, & Mahmood, 2011).
Therapeutic Applications
- Antifilarial Properties : Certain azetidin-2-one compounds have demonstrated in vitro anti-filarial activity, indicating potential use in treating parasitic infections (Chhajed, Manisha, Bastikar, Animeshchandra, Ingle, Upasani, & Wazalwar, 2010).
- Antimicrobial Efficacy : Azetidin-2-ones have shown in vitro antibacterial activity against several bacterial pathogens, making them candidates for new antimicrobial agents (Halve, Bhadauria, Bhaskar, Dubey, & Bhadauria, 2007).
Chemical Applications
- Use as Building Blocks : Azetidin-2-ones serve as building blocks in synthesizing various compounds, including trifluoromethyl-containing aminopropanes and oxazinan-2-ones (Dao Thi, Le Nhat Thuy, Catak, Van Speybroeck, Van Nguyen, & D’hooghe, 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Related compounds such as azetidine derivatives have been shown to exhibit a variety of biological activities .
Mode of Action
It is known that azetidine derivatives interact with their targets to induce changes that lead to their biological effects .
Biochemical Pathways
Azetidine derivatives are known to be involved in a variety of biological activities, suggesting they may affect multiple pathways .
Result of Action
Related compounds have been shown to have significant antiproliferative activities in certain cell lines .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
properties
IUPAC Name |
N-(3-carbamoylpentan-3-yl)azetidine-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2.ClH/c1-3-10(4-2,9(11)15)13-8(14)7-5-12-6-7;/h7,12H,3-6H2,1-2H3,(H2,11,15)(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUBNUIIBQGDOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)N)NC(=O)C1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-ylformamido)-2-ethylbutanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.